Coprine

Übersicht

Beschreibung

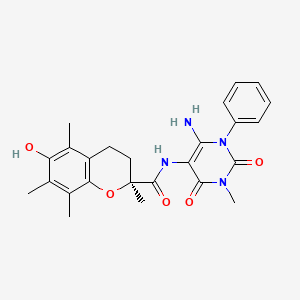

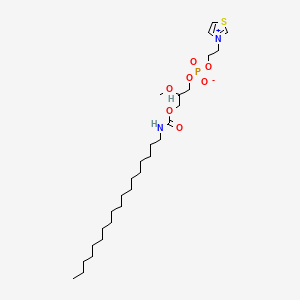

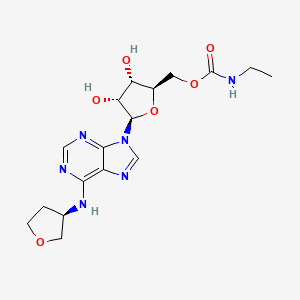

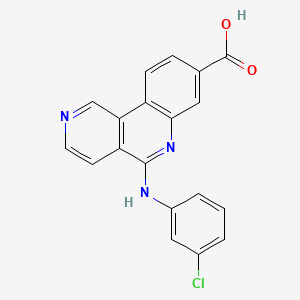

L-Coprine belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Coprine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-coprine is primarily located in the cytoplasm. Outside of the human body, L-coprine can be found in mushrooms. This makes L-coprine a potential biomarker for the consumption of this food product. L-Coprine is a potentially toxic compound.

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Determination Coprine is a significant compound isolated from the inky cap mushroom Coprinus atramentarius. Its structure, characterized by a cyclopropanone equivalent, was elucidated and synthesized starting from 1-hydroxycyclopropylammonium chloride via the unstable 1-aminocyclopropanol. This foundational work laid the groundwork for understanding coprine's biological activity and potential applications beyond its well-known disulfiram-like effects (Lindberg, Bergman, & Wickberg, 1975).

Synthesis Advances Further advancements in the synthesis of coprine and related compounds have broadened the scope for studying its physiological effects. Notably, a synthesis approach starting from L-glutamic acids led to the production of coprine and O-ethylcoprine, enabling more detailed investigations into its biochemical mechanisms and potential therapeutic uses (Kienzler, Strazewski, & Tamm, 1992).

Biochemical Insights Research has shown that coprine acts as a disulfiram-like compound, inhibiting aldehyde dehydrogenase and thus affecting ethanol metabolism. This activity has been studied not only for its immediate effects on alcohol consumption but also for insights into the biochemical pathways of aldehyde metabolism. The distinction between coprine's in vitro and in vivo effects highlights the complexity of its mechanisms and the potential for targeted research into metabolic regulation (Hatfield & Schaumberg, 1975).

Alcohol Sensitivity and ALDH Inhibition Coprine's inhibition of rat-liver aldehyde dehydrogenases both in vitro and in vivo has been a subject of interest for understanding how substances can modulate enzyme activity related to alcohol metabolism. This research not only provides insights into alcohol sensitivity but also opens avenues for exploring treatments for alcohol-related disorders based on enzyme inhibition strategies (Tottmar, Marchner, & Lindberg, 1977).

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEZRBUCLFMTLD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974419 | |

| Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coprine | |

CAS RN |

58919-61-2 | |

| Record name | Coprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58919-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058919612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28L2R8DM94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does coprine interact with the body to produce its effects?

A: Coprine itself is not the direct inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for breaking down acetaldehyde, a toxic byproduct of ethanol metabolism. Instead, coprine is hydrolyzed in the body to produce 1-aminocyclopropanol (ACP), which acts as a potent inhibitor of ALDH. [, ] This inhibition leads to a buildup of acetaldehyde after alcohol consumption, causing a range of unpleasant symptoms often referred to as the "disulfiram-like reaction." [, , , ]

Q2: What are the downstream effects of coprine's interaction with ALDH?

A: When ALDH is inhibited by ACP, acetaldehyde accumulates in the bloodstream. This can cause symptoms such as facial flushing, throbbing headache, nausea, vomiting, sweating, tachycardia, shortness of breath, dizziness, and even hypotension. [, , , , ] The severity of these symptoms can vary depending on the amount of coprine ingested and the amount of alcohol consumed. [, , ]

Q3: What is the molecular formula and weight of coprine?

A: Coprine's molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol. [, ]

Q4: Is there any information available about the spectroscopic data for coprine?

A: While the provided research articles do not delve into specific spectroscopic data for coprine, they do mention that chemical and spectral data were used to confirm its structure as N5-(1-hydroxycyclopropyl)-L-glutamine. [, ] Further research in spectroscopic databases would be needed for detailed information.

Q5: Is there information available about coprine's material compatibility, stability, catalytic properties, or computational chemistry aspects?

A5: The provided research articles primarily focus on the biological activity and mechanism of action of coprine. They do not provide specific details regarding its material compatibility and stability, catalytic properties, or any computational chemistry studies conducted on the molecule. Further research would be needed to explore these specific aspects.

Q6: How does modifying the structure of coprine affect its ALDH inhibitory activity?

A: Research indicates that the cyclopropanone moiety in coprine is crucial for its activity. [, ] Analogs of coprine, particularly those with modifications to the cyclopropanone ring, have been synthesized and tested. These studies suggest that even minor changes to this part of the molecule can significantly impact its ability to inhibit ALDH. []

Q7: Is there information available on the stability and formulation of coprine, SHE regulations related to its handling, or its pharmacokinetics and pharmacodynamics?

A7: The provided research articles primarily focus on identifying coprine, elucidating its mechanism of action, and characterizing its disulfiram-like effects. They do not provide specific details regarding coprine's stability, formulation strategies, safety regulations for handling, or its pharmacokinetic and pharmacodynamic properties. Further research is needed to explore these aspects.

Q8: What in vivo models were used to study coprine's effects?

A: Research primarily utilized rat models to study coprine's effects. [, , , , ] Researchers investigated various parameters, including blood acetaldehyde levels, ALDH and dopamine-beta-hydroxylase (DBH) activities, and blood pressure responses to ethanol administration. [, , , ]

Q9: Did coprine inhibit ALDH in rat liver preparations in vitro?

A: Interestingly, while coprine caused ALDH inhibition in vivo, it did not demonstrate direct inhibition of the low-Km ALDH enzyme in rat liver preparations in vitro. [] This finding further supports the understanding that coprine itself is not the direct inhibitor but requires conversion to ACP in vivo.

Q10: What were the key findings from the rat studies on coprine's effects on blood pressure?

A: Studies showed that rats pretreated with coprine experienced a significant drop in blood pressure after ethanol administration. [, ] Interestingly, this hypotensive effect was observed even when DBH activity was close to normal. [] This finding suggested that acetaldehyde accumulation, rather than DBH inhibition, is the primary driver of the hypotensive effect. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)